molecular formula C15H27NO4 B1414247 (1r,4r)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid CAS No. 2137135-54-5

(1r,4r)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid

Cat. No.: B1414247
CAS No.: 2137135-54-5
M. Wt: 285.38 g/mol
InChI Key: KBTQPEGXSHURMJ-UHFFFAOYSA-N
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Description

(1r,4r)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid is a complex organic compound with a unique structure that includes a cyclohexane ring, a tert-butoxycarbonyl group, and an ethylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common route involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the cyclohexane ring and subsequent functionalization to introduce the ethylamino moiety. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(1r,4r)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

(1r,4r)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1r,4r)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1r,4r)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid include other cyclohexane derivatives with different functional groups, such as:

  • (1r,4r)-4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)cyclohexanecarboxylic acid
  • (1r,4r)-4-(((tert-Butoxycarbonyl)(propyl)amino)methyl)cyclohexanecarboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-5-16(14(19)20-15(2,3)4)10-11-6-8-12(9-7-11)13(17)18/h11-12H,5-10H2,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTQPEGXSHURMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCC(CC1)C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137643-39-9
Record name 4-({[(tert-butoxy)carbonyl](ethyl)amino}methyl)cyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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